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molecular formula C8H6ClFO B127842 1-(2-Chloro-3-fluorophenyl)ethanone CAS No. 161957-57-9

1-(2-Chloro-3-fluorophenyl)ethanone

Cat. No. B127842
M. Wt: 172.58 g/mol
InChI Key: YLXXXDDQBMAZKT-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

To a 2L flask was added 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide (41.49 g, 191 mmol) and tetrahydrofuran (800 mL). The solution was cooled to 0° C., then methylmagnesium chloride, 3.0M solution in THF (254 mL, 763 mmol) was added dropwise through addition funnel. The mixture was gradually warmed to 5° C. The reaction was quenched with 5N HCl (190 mL) until it is acidic and extracted with EtOAc twice. The organic solution was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (330 g, 0-50% EtOAc/hexane in 20 min) to give 1-(2-chloro-3-fluorophenyl)ethanone as a colorless oil (31.3 g, 95% yield). MS m/z=173 [M+H]+. Calculated for C8H6ClFO: 172.6.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.49 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
254 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH3:15][Mg]Cl>O1CCCC1>[Cl:1][C:2]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](=[O:5])[CH3:15]

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
41.49 g
Type
reactant
Smiles
ClC1=C(C(=O)N(C)OC)C=CC=C1F
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
254 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually warmed to 5° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5N HCl (190 mL) until it
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc twice
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica gel (330 g, 0-50% EtOAc/hexane in 20 min)
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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